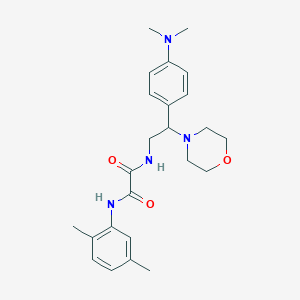

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

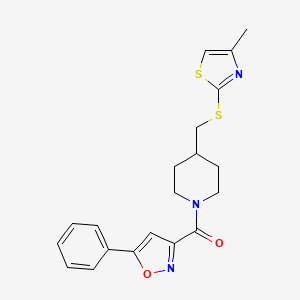

Overview

Description

The compound appears to contain structural features of dimethylaniline and dimethylphenyl groups. Dimethylaniline is an organic chemical compound which is a substituted derivative of aniline. It consists of a tertiary amine, featuring a dimethylamino group attached to a phenyl group . The dimethylphenyl group is a common structure in many organic compounds, contributing to various chemical properties and reactivities.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves reactions such as nitrosylation, reduction, or alkylation . For instance, Dimethyl-4-phenylenediamine is made by the nitrosylation of dimethylaniline followed by reduction .Scientific Research Applications

Novel Neurokinin-1 Receptor Antagonists

Researchers have developed compounds like N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide as neurokinin-1 (NK1) receptor antagonists. These compounds are significant for their potential application in treating emesis and depression, demonstrating efficacy in pre-clinical tests relevant to these conditions. The focus on creating orally active, water-soluble forms of these antagonists highlights their clinical administration potential (Harrison et al., 2001).

Advanced Material Science

The compound has been studied in the context of material science, particularly in the structural characterization of complexes and networks involving transition-metal ions. Research on ligand effects and the construction of extended networks showcases the compound's potential in developing materials with unique magnetic properties, which could have implications for electronic and magnetic devices (Armentano et al., 2006).

Organometallic Chemistry

In organometallic chemistry, the compound has been involved in synthesizing and studying novel organotin halides. These studies often focus on understanding the structural and electronic properties of tin-based compounds, which are critical for applications in catalysis and as intermediates in organic synthesis. The exploration of triorganotin cations, for example, reveals insights into the stability and reactivity of these species in various chemical environments (Jastrzebski et al., 1991).

Innovative Synthetic Routes

Research has also highlighted innovative synthetic routes involving this compound. These studies showcase the compound's role in developing novel synthetic methodologies, potentially leading to more efficient and sustainable chemical processes. The focus on utilizing the compound in palladium-catalyzed aminocarbonylations points to its utility in synthesizing complex organic molecules, which is crucial for pharmaceutical development and the synthesis of biologically active compounds (Wan et al., 2002).

Mechanism of Action

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-17-5-6-18(2)21(15-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-7-9-20(10-8-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQNBTRTILWBND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405842.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)

![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)

![6-Ethyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405862.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)